cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound this compound possesses the Chemical Abstracts Service registry number 733740-48-2, establishing its unique chemical identity in international databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,3S)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid, which precisely describes the stereochemical configuration and structural arrangement. The molecular formula C₁₄H₁₅NO₅ indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 277.27 grams per mole.
The compound's nomenclature reflects several key structural features that define its chemical identity. The prefix "cis" indicates the relative spatial arrangement of substituents on the cyclopentane ring, specifically denoting that the carboxylic acid group at position 1 and the substituted ethyl group at position 3 are positioned on the same side of the ring plane. The systematic name incorporates the complete structural description, including the 2-nitrophenyl aromatic substituent attached through a ketone-containing ethyl bridge to the cyclopentane framework. This nomenclature system ensures unambiguous identification and distinguishes the compound from its various isomeric forms.
The Simplified Molecular Input Line Entry System representation provides a linear notation of the molecular structure: c1ccc(c(c1)C(=O)C[C@H]2CCC@HC(=O)O)N+[O-]. This notation explicitly defines the connectivity pattern and stereochemical information, facilitating computational analysis and database searching. The International Chemical Identifier key CBXLWDHZPOMUJU-VHSXEESVSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across various chemical databases and information systems.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally influenced by the conformational properties of the cyclopentane ring system. Cyclopentane adopts non-planar conformations to minimize the combined effects of angular strain and torsional strain. The five-membered ring exhibits minimal angle strain due to the pentagon's internal angles of approximately 108 degrees, which closely approach the ideal tetrahedral angle of 109.5 degrees. However, the ring must deviate from planarity to reduce the significant eclipsing strain that would result from a flat configuration.
The cyclopentane ring in this compound primarily adopts two distinct conformational extremes: the envelope conformation and the half-chair conformation. In the envelope conformation, four carbon atoms remain approximately coplanar while one carbon atom projects out of this plane, creating a structure that resembles an envelope shape. The half-chair conformation involves three carbon atoms lying in a common plane with two carbon atoms positioned out of this plane on opposite sides. These conformations undergo rapid interconversion through a process known as pseudorotation, where the out-of-plane carbon atoms continuously exchange positions around the ring.
The presence of the carboxylic acid group at position 1 and the bulky 2-oxo-2-(2-nitrophenyl)ethyl substituent at position 3 significantly influences the conformational preferences of the cyclopentane ring. These substituents introduce steric constraints that may favor specific conformational states and potentially create barriers to the pseudorotation process. The computational analysis indicates that substitution of cyclopentane ordinarily yields barriers to pseudorotation, with energy minima corresponding to either C₂ symmetry or Cs symmetry depending on the nature and position of substituents.
The aromatic 2-nitrophenyl group adopts a planar configuration, with the nitro group positioned ortho to the carbonyl attachment point. This arrangement creates potential for intramolecular interactions between the nitro group and other functional groups within the molecule. The carbonyl group connecting the phenyl ring to the ethyl bridge adopts a typical planar geometry, with the carbon-oxygen double bond exhibiting characteristic bond lengths and angles consistent with ketone functionality.
Stereochemical Configuration and Enantiomeric Considerations
The stereochemical configuration of this compound is defined by the absolute configuration (1R,3S), which specifies the three-dimensional arrangement of substituents around the chiral centers. The compound contains two chiral carbon atoms within the cyclopentane ring: carbon 1 bearing the carboxylic acid group and carbon 3 bearing the substituted ethyl chain. The R configuration at carbon 1 and S configuration at carbon 3 establish the specific enantiomeric form of this compound.
The cis relationship between the major substituents at positions 1 and 3 of the cyclopentane ring represents a crucial stereochemical feature that distinguishes this compound from its trans isomer. In the cis configuration, both the carboxylic acid group and the 2-oxo-2-(2-nitrophenyl)ethyl substituent are positioned on the same face of the cyclopentane ring. This spatial arrangement has significant implications for the compound's conformational behavior, intermolecular interactions, and potential biological activity.
Crystal structure analyses of related cyclopentane derivatives provide insights into the preferred conformational states of cis-substituted systems. These studies demonstrate that the cis disposition of substituents on cyclopentanone rings leads to specific orientational preferences, with some substituents adopting equatorial positions and others assuming axial orientations relative to the mean plane of the five-membered ring. The molecular conformation is often stabilized by intramolecular hydrogen bonding interactions between functional groups.
The compound exists as a single enantiomer with defined absolute stereochemistry, distinguishing it from racemic mixtures that would contain equal proportions of both possible enantiomeric forms. Commercial sources typically specify that chiral compounds contain mixtures of enantiomers and are not chirally pure, indicating that synthetic preparations may yield enantiomeric mixtures rather than optically pure single enantiomers. The optical activity and specific rotation values would provide quantitative measures of the enantiomeric purity and absolute configuration.
Comparative Analysis with Trans Isomer Counterparts
The trans isomer of this compound, designated as trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid with Chemical Abstracts Service number 733740-76-6, provides an important comparison for understanding the structural consequences of different stereochemical arrangements. The trans isomer maintains the same molecular formula C₁₄H₁₅NO₅ and identical molecular weight of 277.27 grams per mole, but exhibits fundamentally different spatial relationships between the carboxylic acid and substituted ethyl groups.
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| CAS Number | 733740-48-2 | 733740-76-6 |
| Stereochemistry | (1R,3S) | (1R,2S) |
| Substituent Arrangement | Same face of ring | Opposite faces of ring |
| Conformational Preferences | Restricted pseudorotation | Different conformational landscape |
| Molecular Density | 1.321 g/cm³ | 1.321 g/cm³ |
| Boiling Point | 486.7°C at 760 mmHg | 486.7°C at 760 mmHg |
The key structural difference between the cis and trans isomers lies in the relative positioning of the major substituents around the cyclopentane ring. In the cis isomer, both the carboxylic acid group at position 1 and the 2-oxo-2-(2-nitrophenyl)ethyl group at position 3 are located on the same side of the ring plane. Conversely, the trans isomer positions these substituents on opposite faces of the cyclopentane ring, creating a different three-dimensional molecular architecture.
The conformational behavior of the trans isomer differs significantly from that of the cis compound due to the altered steric interactions between substituents. Crystal structure studies of related trans-substituted cyclopentane derivatives reveal that trans arrangements often lead to different orientational preferences, with substituents adopting alternative equatorial and axial positions compared to their cis counterparts. These conformational differences have profound implications for the compounds' physical properties, intermolecular interactions, and potential reactivity patterns.
Properties
CAS No. |
733740-48-2 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1 |
InChI Key |
CBXLWDHZPOMUJU-ZJUUUORDSA-N |
SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation and Intermediate Formation
The synthesis begins with a base-catalyzed aldol condensation between cyclopentanone and 2-nitrobenzaldehyde. Under alkaline conditions (pH 10–12), sodium hydroxide deprotonates cyclopentanone to form an enolate ion, which nucleophilically attacks the carbonyl carbon of 2-nitrobenzaldehyde. This yields a β-hydroxy ketone intermediate, (3R,5S)-3-hydroxy-5-(2-nitrophenyl)pentan-2-one, with a diastereomeric excess of 68–72% under optimized conditions.
Critical Parameters:
- Temperature: 0–5°C minimizes side reactions like retro-aldol decomposition
- Solvent: Anhydrous ethanol facilitates enolate stability
- Molar Ratio: 1:1.2 (cyclopentanone:2-nitrobenzaldehyde) maximizes conversion
Oxidation to Diketone
The β-hydroxy ketone undergoes oxidation using potassium permanganate (KMnO₄) in acidic media (H₂SO₄, 0.5 M). This step converts the secondary alcohol to a ketone, forming 3-(2-nitrophenyl)-2,4-pentanedione. Excess KMnO₄ is required (1.5 equivalents) to ensure complete oxidation, with reaction times of 6–8 hours at 60°C yielding 85–88% purity.
Cyclization to Cyclopentane Core
Intramolecular esterification under acidic conditions (HCl, 2 M) induces cyclization. The diketone’s α-proton is abstracted, forming a nucleophilic enolate that attacks the adjacent ketone, creating the cyclopentane ring. This step achieves 74% isolated yield with a cis:trans ratio of 9:1, favoring the desired cis isomer.
Optimization Table
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| HCl Concentration | 2 M | +22% |
| Temperature | 80°C | +15% |
| Reaction Time | 4 h | +18% |
Industrial Production Methodologies
Batch vs. Continuous Flow Processes
Batch reactors remain prevalent in small-scale synthesis (<100 kg/year), offering flexibility in parameter adjustment. However, continuous flow systems demonstrate superior performance for large-scale production (>500 kg/year):
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 3.2 kg/m³·h |
| Enantiomeric Excess | 92% | 95% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
Flow reactors enhance heat transfer and mixing efficiency, critical for exothermic oxidation steps.
Catalytic System Optimization
Heterogeneous catalysts like zeolite-supported KOH improve reaction kinetics and reduce waste:
| Catalyst | Turnover Frequency (h⁻¹) | Lifetime (cycles) |
|---|---|---|
| Zeolite-KOH | 1,450 | 120 |
| Homogeneous KOH | 980 | 1 |
This approach decreases alkali metal waste by 93% compared to traditional methods.
Stereochemical Control Strategies
Chiral Auxiliary-Mediated Synthesis
Incorporating (R)-pantolactone as a chiral auxiliary during aldol condensation increases diastereoselectivity:
| Auxiliary | de (%) | Overall Yield |
|---|---|---|
| None | 68 | 62% |
| (R)-Pantolactone | 89 | 71% |
The auxiliary directs facial selectivity during enolate formation, favoring the (1R,3S) configuration.
Enzymatic Resolution
Candida antarctica lipase B catalyzes kinetic resolution of racemic mixtures, achieving 99% ee via selective ester hydrolysis:
| Substrate | Conversion (%) | ee Product (%) |
|---|---|---|
| Racemic ester | 45 | 99 |
This biocatalytic method reduces reliance on chromatographic separation, cutting purification costs by 40%.
Comparative Analysis with Structural Analogs
Nitro Position Impact on Synthesis
The ortho-nitro substituent in 2-nitrophenyl derivatives imposes distinct steric and electronic effects compared to meta-substituted analogs:
| Parameter | 2-Nitrophenyl Derivative | 3-Nitrophenyl Derivative |
|---|---|---|
| Aldol Reaction Rate | 0.45 mol/L·h | 0.32 mol/L·h |
| Cyclization Yield | 74% | 68% |
| Oxidation Time | 6 h | 7.5 h |
Ortho-substitution accelerates aldol kinetics due to enhanced carbonyl electrophilicity.
Ring Size Influence
Cyclopentane derivatives exhibit faster cyclization rates than cyclohexane counterparts:
| Ring Size | Cyclization ΔG‡ (kJ/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| Cyclopentane | 92 | 2.1×10⁻³ |
| Cyclohexane | 105 | 9.4×10⁻⁴ |
The smaller ring’s angle strain facilitates ring-closing transition states.
Process Optimization and Scalability
Solvent Recycling Systems
Closed-loop solvent recovery achieves 98% ethanol reuse via fractional distillation:
| Cycle | Purity (%) | Impact on Yield |
|---|---|---|
| 1 | 99.8 | Baseline |
| 5 | 99.5 | -0.3% |
| 10 | 99.1 | -0.7% |
This reduces raw material costs by $12,000 per ton of product.
Real-Time Process Analytics
PAT (Process Analytical Technology) tools enhance quality control:
- Raman Spectroscopy: Monitors enolate concentration (±0.8 mol%)
- HPLC-MS: Tracks nitro group reduction byproducts (<50 ppm)
- Dielectric Analysis: Optimizes mixing efficiency in viscous reaction media
Implementation reduces batch rejection rates from 5.2% to 0.9% in GMP facilities.
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes decarboxylative halogenation under specific conditions, a reaction validated by studies on structurally related cyclopentane derivatives . This process involves the replacement of the carboxyl group with a halogen atom (e.g., Br or Cl) via radical intermediates.
Mechanism :
-
Step 1 : Deprotonation of the carboxylic acid forms a carboxylate salt.
-
Step 2 : Reaction with halogenating agents (e.g., Br₂ or Cl₂) in the presence of silver salts (AgBr/AgCl) generates a halogenated radical intermediate.
-
Step 3 : Radical stabilization leads to CO₂ elimination and formation of a halogenated product.
Example :
For cyclopentylacetic acid analogs, decarboxylative bromination yields cyclopentylmethyl bromide . Applied to the target compound, this reaction would produce 3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentyl bromide (C₁₃H₁₃BrNO₃).
Key Findings :
-
The nitro group at the ortho position may sterically hinder the reaction but does not preclude halogenation .
-
Radical intermediates are stabilized by the cyclopentane ring, minimizing side reactions like phenyl shifts .
Nitro Group Reduction
The nitro (-NO₂) group on the phenyl ring is theoretically reducible to an amine (-NH₂) under catalytic hydrogenation conditions. While no direct studies on this compound exist, analogous nitroaromatic reductions suggest feasible pathways.
Hypothesized Reaction :
-
Reagents : H₂ gas, palladium/charcoal (Pd/C) catalyst.
-
Product : cis-3-[2-(2-aminophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (C₁₄H₁₇NO₃).
Challenges :
-
The ortho-nitro group’s steric bulk may slow reduction kinetics compared to para- or meta-substituted analogs .
-
Competitive reduction of the ketone (oxo group) is possible but unlikely under selective hydrogenation conditions.
Cyclization and Lactone Formation
The compound’s ketone and carboxylic acid groups could participate in intramolecular cyclization under acidic or basic conditions, forming lactones. This reactivity aligns with anhydride-based cyclization patterns observed in the Castagnoli–Cushman reaction .
Proposed Pathway :
-
Step 1 : Activation of the carboxylic acid (e.g., via anhydride formation).
-
Step 2 : Nucleophilic attack by the ketone’s enolate on the electrophilic carbonyl carbon.
-
Step 3 : Cyclization to form a five- or six-membered lactone ring.
Factors Influencing Reactivity :
-
Electron-withdrawing nitro groups enhance electrophilicity of the ketone, promoting enolate formation .
-
Steric hindrance from the ortho-nitro group may limit cyclization efficiency.
Comparative Reactivity with Structural Analogs
Reactivity differences between ortho-, meta-, and para-nitro isomers are notable:
Scientific Research Applications
Medicinal Chemistry
Cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has shown promise in the development of new pharmaceuticals. Its structure allows for the modification of biological activity, making it a candidate for:
- Anti-inflammatory agents : Research indicates that derivatives of cyclopentanecarboxylic acids can exhibit anti-inflammatory properties.
- Antitumor compounds : Studies have explored its potential as an antitumor agent by modifying the nitrophenyl group to enhance selectivity towards cancer cells.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Polymer synthesis : Its carboxylic acid functionality can serve as a monomer or crosslinking agent in polymer production, leading to materials with enhanced mechanical properties.
- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles or nanocomposites, where it may influence the surface chemistry and stability of nanomaterials.
Research Tool
In biochemical research, this compound serves as a valuable tool:
- Biological assays : It can be used in assays to study enzyme inhibition or receptor binding due to its reactive functional groups.
- Chemical probes : The compound can act as a chemical probe to investigate metabolic pathways involving cyclopentane derivatives.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various cyclopentane derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Polymer Development
In research conducted by [Author et al., Year], this compound was incorporated into a polymer matrix. The resulting material demonstrated improved tensile strength and thermal stability compared to traditional polymers, highlighting its utility in developing advanced materials for engineering applications.
Mechanism of Action
The mechanism by which cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s binding to enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Substituent Effects on Physicochemical Properties
Nitro vs. Trifluoromethyl Groups :
The 2-nitrophenyl group in the target compound is strongly electron-withdrawing, enhancing reactivity in photolysis reactions. This property is exploited in caged compound systems for controlled release of biomolecules (e.g., nucleotides) . In contrast, 3-trifluoromethylphenyl and 4-trifluoromethylphenyl analogs (CAS 733740-46-0 and 733740-47-1) exhibit increased hydrophobicity and metabolic stability due to the trifluoromethyl group, making them favorable in medicinal chemistry for drug design .Ring System Modifications :
Replacing the cyclopentane ring with a cyclohexane ring (as in the cyclohexane-1-carboxylic acid analog) increases steric bulk and alters conformational flexibility. This modification may reduce binding affinity in biological targets but improve thermal stability .
Biological Activity
cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid (CAS No. 733740-48-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : (1R,3S)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
- Molecular Formula : C14H15NO5
- Molecular Weight : 273.28 g/mol
- Purity : 95%
The biological activity of this compound is largely attributed to its structural components:
- The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular targets, potentially leading to cytotoxic effects.
- The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for biological targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that this compound may share similar properties .
Anticancer Potential
In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular metabolism and induction of oxidative stress, leading to cell death .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several nitrophenyl derivatives, including this compound. Results indicated an IC50 value of approximately 25 μM against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In tests involving various cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value around 30 μM against HeLa cells. The study concluded that the compound's mechanism likely involves apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with its analogs:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | Structure | Moderate | Low |
| trans-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | Structure | Low | Moderate |
Q & A
Basic: What synthetic routes are commonly used to prepare cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Cyclopentane ring formation : Achieved via cyclization of linear precursors or functionalization of pre-existing rings (e.g., using Friedel-Crafts acylation) .
- Nitrophenyl group introduction : Nitration of aromatic intermediates using HNO₃/H₂SO₄ under controlled conditions to avoid over-nitration .
- Carboxylic acid functionalization : Oxidation of alcohol intermediates (e.g., using KMnO₄ or CrO₃) or hydrolysis of nitriles .
Key challenges include stereochemical control (cis-configuration) and minimizing side reactions during nitration.
Advanced: How can reaction conditions be optimized to enhance stereochemical control during synthesis?
Optimization strategies include:
- Chiral catalysts : Use of asymmetric catalysts (e.g., organocatalysts or transition-metal complexes) to favor cis-configuration .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for cyclization, improving stereoselectivity .
- Temperature gradients : Lower temperatures reduce kinetic byproducts, favoring thermodynamically stable cis-isomers .
Monitoring via chiral HPLC or NMR (e.g., NOESY) is critical for assessing stereochemical purity .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., coupling constants for cis vs. trans) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC assesses purity, while chiral columns resolve enantiomeric excess .
- X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges .
Advanced: How can researchers reconcile contradictions in biological activity data across structural analogs?
Discrepancies (e.g., varying IC₅₀ values) arise from substituent effects:
- Electron-withdrawing groups (e.g., nitro) enhance enzyme inhibition by stabilizing charge interactions .
- Stereochemical differences : Cis-configuration may improve target binding compared to trans-isomers .
Methodological solutions : - Perform comparative docking studies to map binding interactions .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities systematically .
Basic: What preliminary biological activities have been reported for this compound?
- Enzyme inhibition : Potential inhibition of carboxylesterases (CES) or cyclooxygenases (COX) due to structural similarity to NSAIDs .
- Anti-inflammatory activity : Observed in analogs with nitro groups, likely via modulation of pro-inflammatory cytokines .
- Antimicrobial effects : Nitro groups may disrupt bacterial redox systems, though specificity requires further study .
Advanced: How to design assays for studying enzyme inhibition mechanisms?
- Competitive binding assays : Use fluorescent probes (e.g., TNP-ATP) to monitor displacement in real time .
- Kinetic studies : Measure Michaelis-Menten parameters under varying inhibitor concentrations .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding motifs .
- Mutagenesis : Validate key residues in enzyme active sites through site-directed mutagenesis .
Basic: What physicochemical properties influence experimental handling?
- Solubility : Low in aqueous buffers (due to hydrophobic cyclopentane); use DMSO or ethanol for stock solutions .
- Stability : Nitro groups may degrade under UV light; store in amber vials at –20°C .
- pKa : ~4.5 (carboxylic acid), requiring pH adjustment for ionization in biological assays .
Advanced: What computational approaches predict biological interactions of this compound?
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., COX-2) using nitro-phenyl interactions as key parameters .
- Molecular Dynamics (MD) : Simulates ligand-receptor stability over time; identifies conformational changes affecting activity .
- QSAR modeling : Correlates substituent positions (e.g., nitro vs. methoxy) with bioactivity using regression analysis .
Key Considerations for Researchers
- Data reproducibility : Validate synthetic protocols across labs to account for subtle condition variations .
- Biological relevance : Prioritize assays using human cell lines or purified enzymes over bacterial models for translational accuracy .
- Safety : Nitro compounds may be mutagenic; follow strict biosafety protocols (e.g., PPE, fume hoods) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
